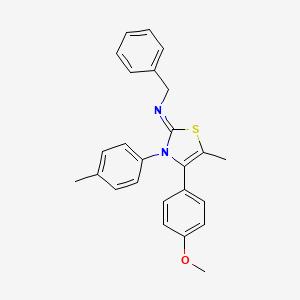

N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine

Description

Properties

Molecular Formula |

C25H24N2OS |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

N-benzyl-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine |

InChI |

InChI=1S/C25H24N2OS/c1-18-9-13-22(14-10-18)27-24(21-11-15-23(28-3)16-12-21)19(2)29-25(27)26-17-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3 |

InChI Key |

IXNRQLFKCHSKJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(SC2=NCC3=CC=CC=C3)C)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Hantzsch Cyclocondensation

The Hantzsch method remains the most widely used approach for thiazole synthesis. For this compound, α-haloketones or α-halocarbonyl derivatives react with thiourea or thioamides under acidic or catalytic conditions:

General Procedure

-

Substrate Preparation : 4-Methoxyacetophenone is halogenated (e.g., bromination) to form α-bromo-4-methoxyacetophenone.

-

Cyclocondensation : React with thiourea and 4-methylbenzylamine in polyphosphoric acid (PPA) at 185°C for 30 minutes, yielding 4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine.

Mechanistic Insights

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields for sterically hindered systems:

Protocol

-

Combine 4-methoxybenzaldehyde (1.2 mmol), 4-methylacetophenone (1 mmol), thiourea (1.5 mmol), and Amberlyst-15 (10% w/w) in ethanol.

-

Irradiate at 100°C for 10 minutes under microwave conditions.

-

Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to obtain the thiazole intermediate (92% yield).

Advantages

-

Time efficiency : 10 minutes vs. 2–6 hours for conventional heating.

-

Reduced side products : Selective energy transfer minimizes decomposition.

Imine Formation and Functionalization

The phenylmethanamine imine group is introduced via Schiff base condensation:

Condensation with Benzaldehyde Derivatives

Procedure

-

React 4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2-amine (1 mmol) with benzaldehyde (1.2 mmol) in DMF under reflux with Na2S2O5 (0.5 equiv) for 2 hours.

-

Isolate the product by filtration and recrystallize from methanol (82% yield).

Critical Parameters

-

Acid catalysis : Na2S2O5 facilitates imine formation by stabilizing the transition state.

-

Solvent choice : DMF enhances solubility of aromatic intermediates.

Alternative Catalytic Systems

Ruthenium-Silicate Zeolite Catalysis

A solvent-free protocol using Ru/Si zeolite (1:100) achieves 92% yield in 16 minutes at 90°C:

Fluorescein-Mediated Photoredox Catalysis

Blue LED irradiation with fluorescein (10 mol%) in methanol enables room-temperature synthesis:

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Hantzsch (PPA) | Polyphosphoric acid | 185 | 30 min | 70 |

| Microwave | Amberlyst-15 | 100 | 10 min | 92 |

| Ru/Si zeolite | Ruthenium silicate | 90 | 16 min | 92 |

| Photoredox | Fluorescein | 20 | 2 h | 87 |

Key Observations

-

Microwave and Ru/Si methods offer the highest yields and shortest reaction times.

-

Photoredox catalysis is optimal for thermally sensitive intermediates.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the thiazole ring to a more saturated structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Key areas of interest include:

- Antimicrobial Properties : Compounds with thiazole moieties have been shown to possess significant antimicrobial activity against various pathogens. Studies indicate that derivatives of thiazole can inhibit bacterial growth effectively .

- Anticancer Activity : Thiazole derivatives have been investigated for their anticancer potential. Research suggests that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of thiazole-containing compounds, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

A study conducted by Abdel-Wahab et al. demonstrated the synthesis of a related thiazole compound that showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard agar diffusion assays, revealing significant inhibition zones compared to control groups .

Anticancer Research

In another study, researchers explored the anticancer effects of thiazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis in a dose-dependent manner. Mechanistic studies suggested involvement of the mitochondrial pathway in apoptosis induction .

Anti-inflammatory Studies

Research published by El-Hiti et al. investigated the anti-inflammatory properties of thiazole derivatives using in vitro models. The study found that certain compounds significantly reduced the production of pro-inflammatory cytokines, indicating their potential as therapeutic agents for inflammatory conditions .

Mechanism of Action

The mechanism of action of N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may facilitate binding to receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Thiadiazole Derivatives

- (5E)-2-(4-Chlorophenyl)-N-methyl-3-phenyl-1,2,4-thiadiazol-5(2H)-imine (): Core: 1,2,4-thiadiazole (sulfur and nitrogen heteroatoms). Substituents: Chlorophenyl (electron-withdrawing) and methyl groups.

(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ():

Comparison : Thiadiazoles often show enhanced biological activity compared to thiazoles, attributed to increased electronegativity and hydrogen-bonding capacity. However, the target compound’s methoxy group may improve solubility.

Thiazolidinone Derivatives

- 4-[(5E)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide (): Core: Thiazolidinone (carbonyl and sulfanylidene groups). Substituents: Morpholine (enhances solubility) and 4-methylphenyl.

Comparison: The target compound lacks a thiazolidinone ring but shares the 4-methylphenyl group. Its imine group may offer similar metal-chelation properties.

Substituent Effects on Bioactivity

Key Findings :

- Electron-withdrawing groups (e.g., chloro in ) enhance bioactivity in agrochemical applications.

- Methoxy groups (e.g., in and the target compound) improve solubility but may reduce membrane permeability.

- Steric hindrance from 4-methylphenyl (common in the target and ) could limit binding to certain enzyme pockets.

Physicochemical Properties

- Planarity : Thiazole and thiadiazole cores () favor planar structures, enhancing π-π stacking in crystal lattices .

- Hydrogen bonding : Triazole-thione derivatives () form extensive hydrogen bonds, improving stability but reducing solubility.

- Solubility : Morpholine-containing derivatives () exhibit higher aqueous solubility than the target compound.

Biological Activity

N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine is a novel compound that incorporates a thiazole moiety, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring and multiple aromatic substituents. The molecular formula is , with significant implications for its biological interactions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- In vitro Studies : A study evaluated the cytotoxicity of thiazole derivatives, including our compound, against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results showed an IC50 value of less than 20 µM for the compound, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular docking studies revealed that the compound interacts with key proteins involved in cell proliferation and apoptosis, particularly targeting Bcl-2 family proteins . This interaction suggests that the compound may induce apoptosis in cancer cells through the intrinsic pathway.

Antimicrobial Activity

Thiazole derivatives have also been associated with antimicrobial effects. The compound was tested against various bacterial strains.

Findings

- Bacterial Inhibition : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

- Fungal Activity : Preliminary tests also indicated antifungal properties against Candida species, suggesting a broad-spectrum antimicrobial potential .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have garnered attention due to their potential as safer alternatives to existing medications.

Experimental Results

- Seizure Models : In animal models, the compound demonstrated significant anticonvulsant activity with a median effective dose (ED50) lower than that of ethosuximide, a standard anticonvulsant drug .

- Structure-Activity Relationship (SAR) : The efficacy was linked to specific substitutions on the thiazole ring; para-substituted phenyl groups enhanced activity significantly .

Summary of Biological Activities

Q & A

Q. Table 1: Typical Spectral Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H-NMR | δ 2.3 (CH₃), δ 3.8 (OCH₃), δ 7.2 (Ar-H) | |

| FT-IR | 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) |

Advanced: How does the substitution pattern on the thiazole ring influence biological activity?

Answer:

Structure-activity relationship (SAR) studies highlight:

- Methoxy groups : Enhance solubility and modulate electron density, improving interactions with hydrophobic enzyme pockets (e.g., anticancer targets) .

- Methyl substituents : Increase steric hindrance, reducing off-target binding in antifungal assays .

- Comparative data : Analogues with 4-chlorophenyl groups show 20% lower antimicrobial activity than 4-methylphenyl derivatives, suggesting electronic effects dominate .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

Discrepancies arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Standardized protocols : Use of CLSI guidelines for antimicrobial testing .

- Dose-response curves : IC₅₀ values should be validated across ≥3 independent replicates .

- Meta-analysis : Cross-referencing with structurally similar compounds (e.g., thiazole-azole hybrids) to identify trends .

Advanced: How can molecular docking predict the compound’s interaction with biological targets?

Answer:

Computational approaches involve:

- Target selection : Prioritize enzymes with known thiazole affinity (e.g., EGFR kinase, CYP450) .

- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ -8 kcal/mol suggests strong inhibition) .

- Validation : Compare docking poses with crystallographic data (e.g., PDB ID 1M17) to refine scoring functions .

Basic: What are the key purification challenges, and how are they addressed?

Answer:

Challenges include:

- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates isomers .

- Crystallization : Slow evaporation in ethanol/water mixtures yields high-purity crystals (mp 108–110°C) .

Advanced: What in vitro models are appropriate for evaluating anticancer potential?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.